molecular formula C7H8BrFN2 B1528529 4-Bromo-5-fluoro-N1-methylbenzene-1,2-diamine CAS No. 1463836-99-8

4-Bromo-5-fluoro-N1-methylbenzene-1,2-diamine

Cat. No.: B1528529
CAS No.: 1463836-99-8
M. Wt: 219.05 g/mol
InChI Key: JTGWWYGHDBEEES-UHFFFAOYSA-N
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Description

4-Bromo-5-fluoro-N1-methylbenzene-1,2-diamine is an organic compound with the molecular formula C7H8BrFN2 It is a derivative of benzene, featuring bromine, fluorine, and methylamine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-fluoro-N1-methylbenzene-1,2-diamine typically involves multi-step organic reactions. One common method includes the bromination and fluorination of N1-methylbenzene-1,2-diamine. The reaction conditions often require the use of specific catalysts and controlled environments to ensure the correct substitution pattern on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process typically includes steps such as:

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-fluoro-N1-methylbenzene-1,2-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction could produce amines .

Scientific Research Applications

4-Bromo-5-fluoro-N1-methylbenzene-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential interactions with biological molecules and pathways.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-5-fluoro-N1-methylbenzene-1,2-diamine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The pathways involved may include electrophilic aromatic substitution reactions, where the compound acts as an electrophile .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-4-fluoro-N1-methylbenzene-1,2-diamine: Similar structure but different substitution pattern.

    4-Bromo-3-fluoroaniline: Lacks the methylamine group.

    4-Bromo-3-fluoro-5-methylaniline: Contains an additional methyl group.

Uniqueness

The presence of both bromine and fluorine atoms, along with the methylamine group, makes it a versatile compound for various chemical transformations and research applications .

Properties

IUPAC Name

4-bromo-5-fluoro-1-N-methylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrFN2/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTGWWYGHDBEEES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=C(C=C1N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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